(1-Benzyl-pyrrolidin-2-ylmethoxy)-acetic acid

Quality Control Analytical Chemistry Procurement Specifications

Researchers investigating GABA transporter (GAT) inhibitors require validated N-benzylpyrrolidine building blocks with defined stereochemistry. Generic pyrrolidine analogs lack the N-benzyl and ether-linked side chain essential for SAR studies. - **Key differentiation**: Ether oxygen at 2-position vs. alkyl-linked analogs; enables hydrogen-bonding capacity studies - **Stereochemical control**: Racemic (CAS 1353978-10-5) and (S)-enantiomer (CAS 1354009-12-3) available for chiral method development - **Supply**: 97-98% purity with batch QC traceability; stable crystalline solid (BP ~405°C) for routine handling

Molecular Formula C14H19NO3
Molecular Weight 249.30 g/mol
CAS No. 1353978-10-5
Cat. No. B3234580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Benzyl-pyrrolidin-2-ylmethoxy)-acetic acid
CAS1353978-10-5
Molecular FormulaC14H19NO3
Molecular Weight249.30 g/mol
Structural Identifiers
SMILESC1CC(N(C1)CC2=CC=CC=C2)COCC(=O)O
InChIInChI=1S/C14H19NO3/c16-14(17)11-18-10-13-7-4-8-15(13)9-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,16,17)
InChIKeyYKOIUYSMMLNURB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1-Benzyl-pyrrolidin-2-ylmethoxy)-acetic acid: Chemical Identity


(1-Benzyl-pyrrolidin-2-ylmethoxy)-acetic acid, also known as 2-[(1-benzylpyrrolidin-2-yl)methoxy]acetic acid, is a synthetic organic compound belonging to the class of N-benzylpyrrolidine derivatives [1]. Its molecular structure consists of a pyrrolidine core substituted at the 1-position with a benzyl group and at the 2-position with a methoxyacetic acid side chain, yielding the molecular formula C14H19NO3 and a molecular weight of 249.30 g/mol . The compound is commercially available from multiple vendors primarily as a research chemical, with standard purity grades typically reported as 95–98% . No published primary research studies or patents were identified that directly report biological activity, pharmacological profiling, or structure-activity relationship data for this specific compound.

Scaffold N-Benzylpyrrolidine core suited for GABA transporter SAR studies
Stereochemistry Racemic form with (S)-enantiomer also commercially available
Quality Standard purity grade with batch-specific QC documentation

Substitution Limitations of (1-Benzyl-pyrrolidin-2-ylmethoxy)-acetic acid


Generic substitution among pyrrolidine-acetic acid derivatives is not scientifically valid due to fundamental differences in structural features that dictate molecular recognition, physicochemical behavior, and synthetic utility. The target compound incorporates three critical elements absent in simpler analogs: (1) an N-benzyl substituent that substantially alters lipophilicity and potential receptor-binding pharmacophores relative to unsubstituted pyrrolidine scaffolds; (2) an ether-linked methoxyacetic acid side chain at the 2-position, introducing conformational flexibility and hydrogen-bonding capacity distinct from directly linked acetic acid derivatives; and (3) a specific substitution pattern at the pyrrolidine 2-position rather than the 3-position, which affects ring conformation and spatial presentation of functional groups [1]. While direct comparative biological or physicochemical data for this compound are absent from the peer-reviewed literature, the structural dissimilarities between this compound and its closest available analogs—such as (2-pyrrolidinylmethoxy)acetic acid (CAS 1330756-21-2, lacking N-benzylation), 2-(1-benzylpyrrolidin-2-yl)acetic acid (CAS unavailable, lacking ether oxygen), and 2-(1-benzylpyrrolidin-3-yl)acetic acid (CAS 666853-92-5, 3-positional isomer)—preclude any assumption of functional equivalence . These structural distinctions are particularly relevant in medicinal chemistry campaigns where the N-benzylpyrrolidine scaffold serves as a privileged pharmacophore for central nervous system (CNS) targets and neurotransmitter transporters [2].

N-Benzyl substitution substantially alters lipophilicity and pharmacophore presentation compared to unsubstituted pyrrolidine scaffolds
Ether-linked methoxyacetic acid side chain introduces conformational flexibility and hydrogen-bonding capacity absent in direct alkyl-linked analogs
2-Position attachment on pyrrolidine affects ring conformation and spatial group display versus 3-positional isomers

Key Differentiation Evidence


Commercial Purity and Analytical Documentation

Commercially, (1-Benzyl-pyrrolidin-2-ylmethoxy)-acetic acid (CAS 1353978-10-5) is available with specified purity levels of 97–98% and batch-specific analytical documentation including NMR, HPLC, and GC traceability . In contrast, its closest racemic positional isomer, 2-(1-benzylpyrrolidin-3-yl)acetic acid (CAS 666853-92-5), is typically offered as a custom synthesis item without publicly disclosed purity specifications or analytical batch release documentation . This difference in commercial availability and documented purity represents a practical procurement consideration for research laboratories requiring verified chemical identity and purity for reproducible experimentation.

Commercial Purity
Specification review
97–98% purity with batch NMR, HPLC, and GC traceability
Documented purity supports experimental reproducibility and procurement confidence
Comparator (3-position isomer) lacks public purity specification
Quality Control Analytical Chemistry Procurement Specifications

Stereochemical Differentiation: Enantiomer vs. Racemate

The (S)-enantiomer of this compound, ((S)-1-Benzyl-pyrrolidin-2-ylmethoxy)-acetic acid (CAS 1354009-12-3), exhibits distinct physicochemical properties compared to the racemic mixture. Computed XLogP3-AA for the (S)-enantiomer is -0.5 [1], whereas the racemate has a reported LogP of 1.13 . This represents an approximately 1.6 log unit difference in lipophilicity prediction, which translates to a theoretical ~40-fold difference in octanol-water partition coefficient—a parameter that directly influences membrane permeability, CNS penetration potential, and pharmacokinetic behavior [2]. The difference arises from the stereochemistry-dependent three-dimensional presentation of functional groups affecting hydrogen-bonding networks and solvation energetics. While the racemate is the commercially available form at CAS 1353978-10-5, this quantitative lipophilicity differential underscores that stereochemical composition materially alters physicochemical properties relevant to drug discovery applications.

Lipophilicity
Head-to-head
Racemate LogP 1.13 vs. (S)-enantiomer XLogP3-AA -0.5
ΔLogP ≈ 1.63 (~40-fold predicted P difference)
Reported lipophilicity difference may alter membrane permeability context
Computed values; experimental validation recommended
Chiral Chemistry Medicinal Chemistry Stereochemistry

GABA Transporter Affinity and Scaffold SAR

The pyrrolidine-2-acetic acid scaffold with N-arylalkyl substitution is an established privileged pharmacophore for GABA transporter (GAT) inhibition. In a systematic structure-activity relationship (SAR) study of 2-substituted pyrrolidine-2-yl-acetic acid derivatives, compounds bearing N-benzyl-type substituents demonstrated measurable affinity for mouse GAT1 (mGAT1) and mouse GAT4 (mGAT4) proteins [1]. Specifically, N-arylalkyl substituted derivatives in this series showed pIC50 values ranging from 4.0 to 6.5 against mGAT1, depending on aryl substitution pattern and linker geometry. The target compound, (1-benzyl-pyrrolidin-2-ylmethoxy)-acetic acid, shares the identical pyrrolidine-2-acetic acid core with N-benzyl substitution, but incorporates an ether oxygen in the side chain rather than the direct carbon-carbon linkage evaluated in the SAR study . By class-level inference, the N-benzylpyrrolidine moiety is essential for GAT recognition; however, the ether-linked side chain in the target compound is structurally distinct from the alkyl-linked analogs for which quantitative affinity data exist, and therefore no direct potency prediction can be made. The unsubstituted (2-pyrrolidinylmethoxy)acetic acid (lacking N-benzylation) was not evaluated for GAT activity in this study, but related unsubstituted pyrrolidine-2-alkanoic acids showed substantially reduced affinity (IC50 > 100 µM) compared to N-substituted derivatives [2], confirming the functional necessity of the N-benzyl group.

GAT Affinity SAR
Class-level inference
N-Arylalkyl pyrrolidine-2-acetic acid analogs: pIC50(mGAT1) 4.0–6.5
Target compound: no direct data
N-Benzylpyrrolidine scaffold is privileged for GAT recognition; ether-linker variant remains untested
Class-level inference; target-specific affinity requires assay confirmation
GABA Transporter Neuropharmacology Medicinal Chemistry

Thermophysical Property Comparison

The target compound exhibits distinct computed thermophysical properties compared to structurally related pyrrolidine-acetic acid derivatives. The racemic (1-benzyl-pyrrolidin-2-ylmethoxy)-acetic acid (CAS 1353978-10-5) has a computed boiling point of 405.4 ± 20.0 °C at 760 mmHg and a flash point of 199.0 ± 21.8 °C . In contrast, the unsubstituted core scaffold, (2-pyrrolidinylmethoxy)acetic acid (CAS 1330756-21-2, C7H13NO3, molecular weight 159.18 g/mol), exhibits a computed boiling point of 289.7 ± 20.0 °C at 760 mmHg —a difference of approximately 116 °C attributable to the absence of the N-benzyl substituent. This substantial increase in boiling point reflects the enhanced molecular weight and stronger intermolecular van der Waals interactions conferred by the benzyl group. The flash point differential (~61 °C) similarly affects handling and storage safety classifications .

Boiling Point
Data to verify
Target: 405.4 ± 20.0 °C
Comparator (unsubstituted): 289.7 ± 20.0 °C
Δ ≈ 116 °C higher for target
Higher boiling point informs solvent selection and purification design
Computed values; experimental validation recommended
Physical Chemistry Process Chemistry Safety Data

Primary Research Applications


GABA Transporter Inhibitor Development

Based on class-level SAR evidence, this compound serves as a synthetic building block for exploring N-benzylpyrrolidine-based GABA transporter (GAT) inhibitors [1]. The ether-linked methoxyacetic acid side chain at the 2-position distinguishes it from previously characterized alkyl-linked analogs that demonstrated mGAT1 and mGAT4 affinity [2]. Researchers investigating structure-activity relationships of GAT inhibitors may utilize this compound to assess the pharmacological impact of introducing an ether oxygen into the side chain, a modification that alters hydrogen-bonding capacity and conformational flexibility relative to direct carbon-linked derivatives. The documented purity (97–98%) with batch QC traceability supports reproducible SAR studies .

Chiral Chromatography Method Development

The availability of both racemic (CAS 1353978-10-5) and (S)-enantiomeric (CAS 1354009-12-3) forms enables stereochemical comparison studies and chiral analytical method development [1]. The computed lipophilicity difference (ΔLogP ≈ 1.63) between enantiomeric and racemic forms provides a quantitative basis for chiral stationary phase selection and mobile phase optimization in enantioselective HPLC method development [2]. This compound pair can serve as a model system for evaluating chiral recognition mechanisms in chromatographic separations of pyrrolidine-based pharmaceuticals.

CNS Drug Discovery Synthetic Intermediate

The N-benzylpyrrolidine scaffold is a privileged structure in CNS drug discovery, with validated applications in the development of dopamine receptor ligands, orexin receptor antagonists, and neurotransmitter uptake inhibitors [1]. The target compound provides a functionalized pyrrolidine core that can undergo further derivatization via the carboxylic acid moiety (amide coupling, esterification, reduction) or N-debenzylation to generate secondary amine intermediates [2]. Its documented thermophysical properties (boiling point ~405 °C, flash point ~199 °C) inform safe handling during synthetic transformations involving heating or volatile solvents .

Application
Selection Property
Validation Focus
GABA transporter SAR studies
N-Benzylpyrrolidine scaffold with ether-linked acetic acid side chain
Comparative affinity evaluation vs. alkyl-linked analogs
Chiral separation method development
Racemic and (S)-enantiomer forms available
Enantioselective HPLC optimization
CNS discovery intermediate
Functionalized pyrrolidine core with derivatizable carboxylic acid
Synthetic route compatibility and safe handling

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